N-(3-chlorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound features a complex tricyclic core comprising an 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene scaffold. Key structural elements include:
- A sulfanyl (-S-) group at position 4 of the tricyclic system.
- A 6-oxo substituent and a phenyl group at position 3.
- An acetamide side chain linked to a 3-chlorophenyl moiety.
The 3-chlorophenyl group may enhance lipophilicity and influence binding interactions, while the sulfanyl bridge could contribute to redox activity or metal coordination .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O3S/c25-15-7-6-8-16(13-15)26-20(29)14-32-24-27-21-18-11-4-5-12-19(18)31-22(21)23(30)28(24)17-9-2-1-3-10-17/h1-13H,14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEAXFNZBXMDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
The molecular formula of the compound is with a molecular weight of 461.92 g/mol. Its structure includes a chlorophenyl group and a complex diazatricyclo framework that contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives of pyrimidine and oxadiazole have demonstrated significant cytotoxic activity against various cancer cell lines, including fibrosarcoma (HT-1080) and breast cancer (MCF-7 and MDA-MB-231) cells. The mechanism often involves apoptosis induction through caspase activation and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-1080 | 19.56 | Apoptosis via caspase activation |
| MCF-7 | Variable | Cell cycle arrest |
| A549 | Variable | Apoptosis induction |
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Various studies on related compounds have shown promising results against bacterial strains and fungi. For example, certain derivatives exhibited high antimicrobial activity, suggesting that the structural motifs present in N-(3-chlorophenyl)-2-{...} could enhance similar effects .
Study 1: Synthesis and Evaluation
A study synthesized a series of compounds similar to N-(3-chlorophenyl)-2-{...} and evaluated their biological activities. The synthesized compounds were tested for their antimicrobial and anticancer properties, revealing that some derivatives showed significant growth inhibition against tested cell lines with IC50 values comparable to established chemotherapeutics .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the interactions between N-(3-chlorophenyl)-2-{...} and target proteins involved in cancer pathways. These studies indicated strong binding affinities due to hydrogen bonding and hydrophobic interactions, which are critical for biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide/Acetamide Moieties
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)Sulfamoyl)Phenyl)Acetamide (Compound 3 from )
- Structural Differences :
- Replaces the tricyclic core with a tetrahydrofuran-derived sulfonamide.
- Lacks the 3-chlorophenyl group; instead, features a 4-sulfamoylphenyl substituent.
- Synthesis : Prepared via acetylation of a sulfanilyl chloride intermediate, yielding a 57% isolated product with a melting point of 174–176°C .
- Spectroscopic Data : Distinct $ ^1 \text{H-NMR} $ signals at δ 10.33 (s, 1H, NH) and 7.75 (s, 4H, aromatic), differing from the tricyclic compound’s expected complex splitting patterns .
Heterocyclic Systems in Marine Natural Products
While the target compound is synthetic, its tricyclic design aligns with natural products that exhibit antibiotic or anticancer properties. For example, salternamide E contains a fused macrocyclic system but lacks the sulfanyl and acetamide functionalities .
Computational and Analytical Approaches
- Structural Refinement : Tools like SHELXL () are critical for resolving complex tricyclic systems, enabling precise bond-length and angle measurements. The target compound’s stereochemistry would require similar high-resolution crystallography.
- LC/MS Profiling : As applied to marine metabolites (), this technique could identify degradation products or metabolites of the target compound in biological systems.
Research Findings and Implications
Grouping Strategies for Drug Discovery**
Using a "lumping" strategy (), the target compound could be grouped with other tricyclic sulfanyl-acetamides to study shared reactivity or bioactivity. This approach reduces complexity in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
